Ethyl 8-chloro-8-oxooctanoate Ethyl 8-chloro-8-oxooctanoate
Brand Name: Vulcanchem
CAS No.: 14113-02-1
VCID: VC20990139
InChI: InChI=1S/C10H17ClO3/c1-2-14-10(13)8-6-4-3-5-7-9(11)12/h2-8H2,1H3
SMILES: CCOC(=O)CCCCCCC(=O)Cl
Molecular Formula: C10H17ClO3
Molecular Weight: 220.69 g/mol

Ethyl 8-chloro-8-oxooctanoate

CAS No.: 14113-02-1

Cat. No.: VC20990139

Molecular Formula: C10H17ClO3

Molecular Weight: 220.69 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 8-chloro-8-oxooctanoate - 14113-02-1

Specification

CAS No. 14113-02-1
Molecular Formula C10H17ClO3
Molecular Weight 220.69 g/mol
IUPAC Name ethyl 8-chloro-8-oxooctanoate
Standard InChI InChI=1S/C10H17ClO3/c1-2-14-10(13)8-6-4-3-5-7-9(11)12/h2-8H2,1H3
Standard InChI Key ZKXJSBHGOFAICL-UHFFFAOYSA-N
SMILES CCOC(=O)CCCCCCC(=O)Cl
Canonical SMILES CCOC(=O)CCCCCCC(=O)Cl

Introduction

Chemical Properties and Structural Identification

Ethyl 8-chloro-8-oxooctanoate is characterized by its unique structure containing both an ethyl ester group and a chlorine-substituted carbonyl group at opposite ends of an eight-carbon chain. The presence of these functional groups confers specific chemical properties that make it valuable in various synthetic applications.

Basic Identification Data

The compound's fundamental physical and chemical properties are summarized in Table 1, providing essential information for its identification and characterization.

PropertyValue
IUPAC Nameethyl 8-chloro-8-oxooctanoate
CAS Registry Number14113-02-1
Molecular FormulaC₁₀H₁₇ClO₃
Molecular Weight220.69 g/mol
Physical StateLiquid
Creation Date in PubChem2005-03-27
Last Modified Date2025-04-05
Table 1: Basic identification data for ethyl 8-chloro-8-oxooctanoate

Structural Descriptors

The compound's structure can be represented using various chemical notation systems, which are essential for database searches and computational analyses in modern chemistry research.

DescriptorNotation
SMILESCCOC(=O)CCCCCCC(=O)Cl
InChIInChI=1S/C10H17ClO3/c1-2-14-10(13)8-6-4-3-5-7-9(11)12/h2-8H2,1H3
InChIKeyZKXJSBHGOFAICL-UHFFFAOYSA-N
Table 2: Structural descriptors for ethyl 8-chloro-8-oxooctanoate

Synonyms and Alternative Names

The compound is known by several synonyms in the scientific literature, which is important to recognize when conducting literature searches or referencing this compound in research work.

  • Ethyl 8-chloro-8-oxooctanoate

  • Ethyl 7-chloro-7-formylheptanoate

  • Octanoic acid, 8-chloro-8-oxo-, ethyl ester

  • 8-Chloro-8-oxooctanoic acid ethyl ester
    These alternative names reflect different ways of describing the same molecular structure, with variations in naming conventions and chemical nomenclature systems .

Physical and Spectroscopic Properties

The physical and spectroscopic properties of ethyl 8-chloro-8-oxooctanoate are essential for its identification, characterization, and quality control in research and industrial applications.

Gas Chromatography Retention Index

Gas chromatography is a common analytical technique used for the identification and quantification of this compound. The Van Den Dool and Kratz retention index (RI) provides a standardized value that can be used for compound identification across different laboratory settings.

Column TypeActive PhaseColumn SpecificationsCarrier GasTemperature ProgramRetention Index (I)
CapillaryVF-5MS30 m × 0.25 mm, 0.25 μmHeliumMulti-step program; T(initial)=60°C; T(final)=270°C1513
Table 3: Gas chromatography retention index data for ethyl 8-chloro-8-oxooctanoate
This retention index value of 1513 on a non-polar VF-5MS column provides a reliable reference point for identifying the compound in complex mixtures using gas chromatography.

Applications in Chemical Research

Ethyl 8-chloro-8-oxooctanoate has several important applications in chemical research and organic synthesis.

Synthetic Intermediate

The compound serves as a valuable intermediate in organic synthesis, particularly due to its bifunctional nature with reactive groups at both ends of the molecule. The chloro-carbonyl group is susceptible to nucleophilic attack, while the ester group can participate in various transformations including hydrolysis, transesterification, and reduction .

Analytical Standard

Comparison with Structurally Related Compounds

Several compounds share structural similarities with ethyl 8-chloro-8-oxooctanoate but differ in the position of functional groups or the nature of the ester group. These structural variations lead to distinct physical, chemical, and biological properties.

Comparative Analysis of Related Compounds

Table 4 presents a comparison between ethyl 8-chloro-8-oxooctanoate and structurally related compounds mentioned in the search results.

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Structural Difference
Ethyl 8-chloro-8-oxooctanoate14113-02-1C₁₀H₁₇ClO₃220.69Oxo group at position 8
Ethyl 8-chloro-2-oxooctanoate717919-91-0C₁₀H₁₇ClO₃220.69Oxo group at position 2
Ethyl 8-chloro-6-oxooctanoate50628-91-6C₁₀H₁₇ClO₃220.69Oxo group at position 6
Ethyl 8-chloro-7-oxooctanoate57956-78-2C₁₀H₁₇ClO₃220.69Oxo group at position 7
Methyl 8-chloro-8-oxooctanoate41624-92-4C₉H₁₅ClO₃206.67Methyl ester instead of ethyl ester
Ethyl 8-oxooctanoate1540-83-6C₁₀H₁₈O₃186.25No chlorine atom
Table 4: Comparison of ethyl 8-chloro-8-oxooctanoate with structurally related compounds
This comparison highlights the structural diversity within this family of compounds, with variations in the position of the oxo group and the nature of the ester group being the primary distinguishing features.

Chemical Reactivity

The reactivity of ethyl 8-chloro-8-oxooctanoate is determined by its functional groups: the ethyl ester and the chloro-carbonyl group.

Nucleophilic Substitution Reactions

The chlorine atom at the carbonyl carbon is highly susceptible to nucleophilic substitution reactions. Nucleophiles such as amines, alcohols, and thiols can readily replace the chlorine, making this compound useful for introducing acyl groups into various molecules .

Ester Transformations

The ethyl ester group can undergo typical ester reactions including:

  • Hydrolysis to form 8-chloro-8-oxooctanoic acid

  • Transesterification to form different esters

  • Reduction to form alcohols

  • Amidation to form amides
    These transformations allow for further functionalization of the molecule, increasing its utility in synthetic chemistry .

Analytical Methods for Identification and Quantification

Several analytical methods are employed for the identification and quantification of ethyl 8-chloro-8-oxooctanoate in research and quality control applications.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is widely used for the analysis of ethyl 8-chloro-8-oxooctanoate, with the compound typically identified by its retention index and mass spectral pattern. The Van Den Dool and Kratz retention index of 1513 on a VF-5MS column provides a characteristic identifier for this compound .

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